



# Application Notes and Protocols for the BPaZ Regimen (NC-003)

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: The designation "**NC03**" refers to the New Combination 3 (NC-003) clinical trial, a study that investigated new treatment regimens for tuberculosis. A key regimen tested in this trial was the BPaZ combination, which consists of three separate compounds: Bedaquiline, Pretomanid (formerly PA-824), and Pyrazinamide.[1][2] These application notes provide a summary of the dosage and administration guidelines for the BPaZ regimen based on data from the NC-003 trial and related clinical studies for research purposes.

## **Dosage and Administration**

The BPaZ regimen has been evaluated in clinical trials with specific oral dosages for each component drug. Administration is performed daily for the duration of the study period.

## **Dosage Summary**

The following tables summarize the oral dosages for the components of the BPaZ regimen as investigated in clinical trials.

Table 1: Daily Dosage of BPaZ Components



| Component Drug | Chemical Name                                                                                           | Daily Dosage |  |
|----------------|---------------------------------------------------------------------------------------------------------|--------------|--|
| Bedaquiline    | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol             | 200 mg       |  |
| Pretomanid     | (6S)-2-nitro-6-{[4-<br>(trifluoromethoxy)benzyl]oxy}-6<br>,7-dihydro-5H-imidazo[2,1-b][3]<br>[4]oxazine | 200 mg       |  |
| Pyrazinamide   | Pyrazine-2-carboxamide                                                                                  | 1500 mg      |  |

Data sourced from simulations of the NC-003 study population.[5][6]

Table 2: Alternative Bedaquiline Dosing Schedules Investigated with BPaZ

| Study Arm | Bedaquiline Dosing<br>Schedule                                         | Pretomanid Dose | Pyrazinamide Dose |
|-----------|------------------------------------------------------------------------|-----------------|-------------------|
| BloadPaZ  | 400 mg daily for<br>Days 1-14, then 200<br>mg three times per<br>week. | 200 mg daily    | 1500 mg daily     |
| B200PaZ   | 200 mg daily for the full duration.                                    | 200 mg daily    | 1500 mg daily     |

Data from a Phase 2b trial evaluating different bedaquiline dosing schedules.[4]

# **Experimental Protocols**

The following protocols are intended for preclinical or clinical research settings and should be adapted based on specific experimental designs and institutional guidelines.

## **Protocol for Preparation of BPaZ Oral Suspension**







This protocol describes the preparation of a stock solution for oral administration in a research setting.

#### Materials:

- · Bedaquiline powder
- Pretomanid powder
- Pyrazinamide powder
- Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
- Calibrated balance
- Mortar and pestle
- Graduated cylinder
- Stir plate and magnetic stir bar
- · Sterile storage container

#### Procedure:

- Calculate the required mass of each compound based on the desired final concentration and volume.
- Using a calibrated balance, accurately weigh the required amounts of Bedaquiline, Pretomanid, and Pyrazinamide powder.
- Combine the powders in a mortar and pestle and gently triturate to ensure a homogenous mixture.
- Slowly add a small amount of the vehicle to the powder mixture to create a paste.
- Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.



- Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure complete dispersion.
- Transfer the final suspension to a sterile, labeled storage container. Store at 2-8°C and protect from light. Shake well before each use.

## Protocol for In Vivo Administration of BPaZ Regimen

This protocol outlines the procedure for daily oral administration of the BPaZ regimen to animal models, such as mice, in a research context.

#### Procedure:

- Animal Handling: Acclimate animals to handling and the oral gavage procedure for several days prior to the start of the experiment.
- Dose Calculation: Calculate the volume of the BPaZ suspension to be administered to each animal based on its body weight and the target dosage (mg/kg).
- Preparation for Dosing: Ensure the BPaZ suspension is at room temperature and thoroughly mixed by vortexing or shaking before drawing up the dose.
- Oral Gavage:
  - Gently restrain the animal.
  - Insert a sterile, appropriately sized oral gavage needle into the esophagus.
  - Slowly dispense the calculated volume of the BPaZ suspension.
  - Carefully remove the gavage needle.
- Monitoring: Observe the animal for any signs of distress or adverse reactions immediately
  after dosing and at regular intervals throughout the study.
- Record Keeping: Maintain detailed records of each animal's weight, dose administered, and any clinical observations.



## **Visualizations**

## **Combined Mechanism of Action of the BPaZ Regimen**

The BPaZ regimen targets Mycobacterium tuberculosis through three distinct mechanisms.



#### Click to download full resolution via product page

Caption: Combined mechanism of action for the BPaZ regimen against M. tuberculosis.

#### Mechanism Details:

- Bedaquiline: A diarylquinoline that specifically inhibits the c-subunit of the mycobacterial ATP synthase, leading to the depletion of the cell's energy supply.[7][8][9][10]
- Pretomanid: A nitroimidazole prodrug that is activated within the mycobacterium. It inhibits
  the synthesis of mycolic acids, which are essential components of the cell wall.[3][11][12][13]
  [14] It also releases nitric oxide, which acts as a respiratory poison.[3][11][13]
- Pyrazinamide: A prodrug that is converted to its active form, pyrazinoic acid, by a
  mycobacterial enzyme, particularly in acidic environments.[4][5][6] This active form is thought
  to disrupt membrane potential and interfere with energy production.[2][5][6][15]

# **Experimental Workflow for a BPaZ Clinical Trial**



This diagram illustrates a typical workflow for a clinical trial investigating the BPaZ regimen, such as the NC-003 study.





#### Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled clinical trial of the BPaZ regimen.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Pyrazinamide Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of Pyrazinamide\_Chemicalbook [chemicalbook.com]
- 5. Pyrazinamide Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 10. Bedaquiline PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 12. grokipedia.com [grokipedia.com]
- 13. droracle.ai [droracle.ai]
- 14. Pretomanid Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Application Notes and Protocols for the BPaZ Regimen (NC-003)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607507#nc03-dosage-and-administration-guidelines]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com